1-(2,3-dimethylphenyl)-5-(2-oxo-2-phenylethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
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Overview
Description
1-(2,3-dimethylphenyl)-5-(2-oxo-2-phenylethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly as inhibitors of cyclin-dependent kinases (CDKs) which are crucial in cell cycle regulation .
Mechanism of Action
Target of Action
The primary target of 1-(2,3-Dimethylphenyl)-5-phenacylpyrazolo[3,4-d]pyrimidin-4-one is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .
Mode of Action
This compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, thereby preventing the kinase from phosphorylating its substrates . This inhibition disrupts the normal progression of the cell cycle, leading to a halt in cell proliferation .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway . CDK2 is responsible for phosphorylating key components for cell proliferation . Therefore, the inhibition of CDK2 leads to a disruption in the normal cell cycle progression, specifically blocking the transition from the G1 phase to the S phase .
Pharmacokinetics
These properties can help in predicting the observed antitumor activity .
Result of Action
The inhibition of CDK2 by this compound results in significant alterations in cell cycle progression, in addition to inducing apoptosis within cells . This leads to a decrease in cell proliferation, particularly in cancer cells . The compound has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dimethylphenyl)-5-(2-oxo-2-phenylethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of ethyl 5-amino-1H-pyrazole-4-carboxylates followed by various transformations including hydrolysis, cyclization, and treatment with substituted anilines . Another approach includes the use of ultrasonic-assisted synthesis which has been shown to improve yields and reaction efficiency .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of heterocyclic compound synthesis apply. These include optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can also enhance scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dimethylphenyl)-5-(2-oxo-2-phenylethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions including:
Oxidation: This can be achieved using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at various positions on the pyrazolo[3,4-d]pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These include compounds with various substitutions on the pyrazole and pyrimidine rings.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also exhibit CDK2 inhibitory activity and have been studied for their anticancer properties.
Uniqueness
1-(2,3-dimethylphenyl)-5-(2-oxo-2-phenylethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is unique due to its specific substitution pattern which enhances its binding affinity and selectivity towards CDK2. This makes it a more potent inhibitor compared to other similar compounds .
Properties
IUPAC Name |
1-(2,3-dimethylphenyl)-5-phenacylpyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2/c1-14-7-6-10-18(15(14)2)25-20-17(11-23-25)21(27)24(13-22-20)12-19(26)16-8-4-3-5-9-16/h3-11,13H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDJZFOLOTNOJSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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